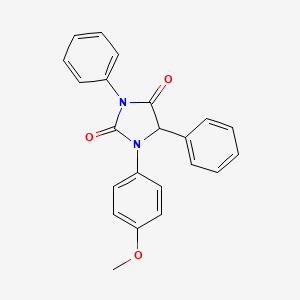
1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione typically involves the reaction of benzil, ammonium acetate, and anisidine under specific conditions. One common method is a one-pot synthesis where these reactants are combined and heated to facilitate the formation of the imidazolidine-2,4-dione ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and subjected to controlled heating and stirring. The use of microwave irradiation has also been explored to improve reaction efficiency and reduce production time . After the reaction is complete, the product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-2-phenylimidazolidine-2,4-dione: This compound has one less phenyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione: The presence of methyl groups instead of phenyl groups can lead to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
80858-35-1 |
|---|---|
Fórmula molecular |
C22H18N2O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H18N2O3/c1-27-19-14-12-18(13-15-19)23-20(16-8-4-2-5-9-16)21(25)24(22(23)26)17-10-6-3-7-11-17/h2-15,20H,1H3 |
Clave InChI |
SODXKIDBAYNASY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
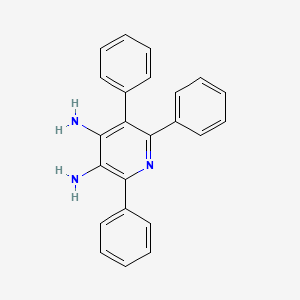

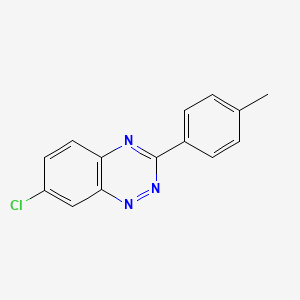
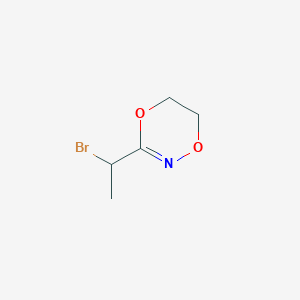
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
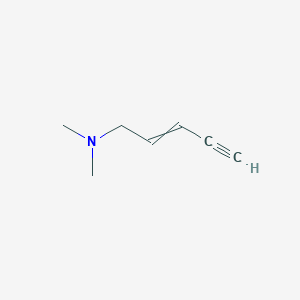
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
